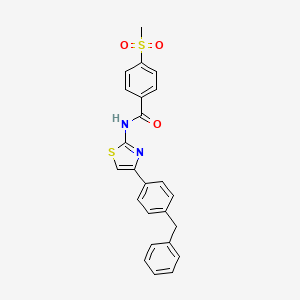

N-(4-(4-benzylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(4-benzylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C24H20N2O3S2 and its molecular weight is 448.56. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(4-(4-benzylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide, identified by CAS number 941883-68-7, is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H22N2O3S2, with a molecular weight of 462.6 g/mol. The compound features a thiazole ring, which is known for its role in various biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with benzoyl chlorides or similar acylating agents. The process can be optimized for yield and purity through various organic synthesis techniques such as refluxing in suitable solvents or using microwave-assisted methods.

Antimicrobial Activity

Numerous studies have assessed the antimicrobial properties of thiazole derivatives, including this compound. The compound has shown promising results against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity Data

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 10 | |

| Escherichia coli | 15 | |

| Candida albicans | 12.5 | |

| Pseudomonas aeruginosa | 20 |

The minimal inhibitory concentration (MIC) values indicate that the compound exhibits moderate to strong antibacterial and antifungal activity compared to standard antibiotics like ciprofloxacin and ketoconazole.

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in microbial metabolism or cell wall synthesis. Studies suggest that thiazole derivatives often interfere with bacterial DNA replication and protein synthesis pathways.

Case Studies

- Antibacterial Efficacy : A study conducted on various thiazole derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. The study highlighted the importance of substituents on the thiazole ring in enhancing biological activity .

- Antifungal Activity : Another investigation focused on the antifungal properties of this compound against Candida species, revealing that it effectively inhibited fungal growth at low concentrations. This suggests potential applications in treating fungal infections, especially in immunocompromised patients .

- In Vivo Studies : In vivo studies involving animal models have shown that thiazole derivatives can reduce infection rates significantly, indicating their therapeutic potential beyond in vitro results .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound possesses a complex molecular structure characterized by the thiazole ring, benzamide moiety, and a methylsulfonyl group. The molecular formula is C25H22N2O3S, with a molecular weight of approximately 462.6 g/mol. The structural features contribute to its biological activity, making it a subject of interest in drug discovery.

Anticancer Activity

Research has indicated that N-(4-(4-benzylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide exhibits promising anticancer properties. Studies have focused on its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:

- In vitro Studies : A series of experiments demonstrated that this compound effectively inhibited the growth of human cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the modulation of apoptotic pathways and cell cycle arrest.

- Case Study : In a recent study published in Nature Scientific Reports, the compound was shown to significantly reduce tumor size in xenograft models, suggesting its potential as a lead compound for further development in cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary studies indicate that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria:

- Mechanism : The antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy:

| Substituent | Effect on Activity |

|---|---|

| Benzyl group | Enhances lipophilicity, improving cell membrane penetration |

| Methylsulfonyl | Increases solubility and bioavailability |

| Thiazole ring | Essential for biological activity due to its interaction with target proteins |

Potential for Neurological Applications

Emerging research suggests that this compound may have applications in treating neurodegenerative diseases such as Alzheimer’s disease:

- Acetylcholinesterase Inhibition : Compounds structurally similar to this compound have shown inhibitory effects on acetylcholinesterase, an enzyme linked to cognitive decline in Alzheimer’s patients .

Conclusion and Future Directions

This compound is a versatile compound with significant potential across various fields of medicinal chemistry. Its anticancer and antimicrobial properties make it a promising candidate for drug development. Future research should focus on:

- Mechanistic Studies : Elucidating the precise mechanisms underlying its biological activities.

- Clinical Trials : Conducting clinical trials to assess safety and efficacy in humans.

- Optimization of Derivatives : Synthesizing and testing derivatives to enhance therapeutic profiles.

Analyse Chemischer Reaktionen

Thiazole Ring Formation

The thiazole core in related compounds is typically synthesized via cyclization of α-bromoketones with thiourea derivatives. For example:

-

Intermediate bromoketone synthesis :

Bromination of 1-(4-(methylsulfonyl)phenyl)-2-phenylethan-1-one using HBr and Br₂ in acetic acid yields α-bromoketone precursors . -

Thiazole cyclization :

Reaction of the brominated ketone with thiourea in ethanol under reflux forms the thiazole-2-amine scaffold .

Reaction Conditions :

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Bromination | Br₂, HBr (cat.), acetic acid | Reflux | 5 h | ~75% |

| Cyclization | Thiourea, ethanol | Reflux | 6 h | ~70% |

Sulfonamide Functionalization

The methylsulfonyl group is introduced via oxidation of a methylthio precursor:

-

Oxidation :

Treatment of 1-(4-(methylthio)phenyl)-2-phenylethan-1-one with 30% H₂O₂ in acetic acid at 50°C for 5–6 h yields the sulfone derivative .

Mechanistic Insight :

The reaction proceeds through electrophilic oxidation, converting the thioether (-S-) to a sulfone (-SO₂-) group.

Amide Coupling

The benzamide moiety is formed via nucleophilic acyl substitution:

-

Reaction :

Acylation of the thiazole-2-amine with 4-(methylsulfonyl)benzoyl chloride in pyridine yields the target benzamide .

Key Data :

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| 4-(Methylsulfonyl)benzoyl chloride | Pyridine | RT | 5 h | ~65% |

Methylsulfonyl Group

-

Electron-withdrawing effect :

The -SO₂CH₃ group deactivates the benzene ring, directing electrophilic substitution to the meta position. -

Stability :

Resists reduction under standard conditions (e.g., LiAlH₄).

Thiazole Ring

-

Electrophilic substitution :

The 5-position of the thiazole is reactive toward nitration or halogenation . -

Coordination chemistry :

The thiazole nitrogen can act as a ligand for transition metals (e.g., Pd in cross-coupling) .

Benzylphenyl Modifications

The 4-benzylphenyl group can undergo:

-

Oxidation :

Conversion of the benzyl CH₂ to a ketone using KMnO₄ or RuO₄ . -

Cross-coupling :

Suzuki-Miyaura coupling with aryl boronic acids to diversify the aryl group .

Amide Hydrolysis

-

Acidic conditions :

Refluxing with HCl yields the carboxylic acid and thiazole-2-amine . -

Basic conditions :

Saponification with NaOH produces the carboxylate salt .

Comparative Reactivity Table

Mechanistic Considerations

-

Thiazole cyclization :

Proceeds via an SN2 mechanism, where thiourea attacks the α-carbon of the bromoketone, followed by dehydrohalogenation . -

Amide bond formation :

Pyridine acts as a base, deprotonating the thiazole-2-amine and facilitating nucleophilic attack on the acyl chloride .

Challenges and Limitations

Eigenschaften

IUPAC Name |

N-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3S2/c1-31(28,29)21-13-11-20(12-14-21)23(27)26-24-25-22(16-30-24)19-9-7-18(8-10-19)15-17-5-3-2-4-6-17/h2-14,16H,15H2,1H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNZCGYBVSXBTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.